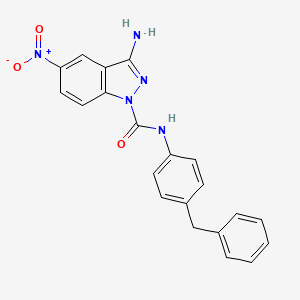3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide
CAS No.:
Cat. No.: VC16564739
Molecular Formula: C21H17N5O3
Molecular Weight: 387.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H17N5O3 |
|---|---|
| Molecular Weight | 387.4 g/mol |
| IUPAC Name | 3-amino-N-(4-benzylphenyl)-5-nitroindazole-1-carboxamide |
| Standard InChI | InChI=1S/C21H17N5O3/c22-20-18-13-17(26(28)29)10-11-19(18)25(24-20)21(27)23-16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H2,22,24)(H,23,27) |
| Standard InChI Key | RHKKYFKNAKEADS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)N3C4=C(C=C(C=C4)[N+](=O)[O-])C(=N3)N |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide reflects its substitution pattern:
-
Indazole core: A bicyclic structure comprising fused benzene and pyrazole rings.
-
Substituents:
-
Amino (-NH₂) at position 3
-
Nitro (-NO₂) at position 5
-
Carboxamide (-CONH-) at position 1, linked to a 4-benzylphenyl group.
-
The molecular formula is C₂₀H₁₈N₅O₃, with a calculated molecular weight of 376.39 g/mol.
Structural Characterization
Key spectroscopic data for analogous compounds provide insights into its properties:
-
¹H NMR: Expected signals include aromatic protons (δ 7.2–8.6 ppm), NH₂ (δ 5.8–6.2 ppm), and benzyl CH₂ (δ 3.9–4.1 ppm) .
-
IR Spectroscopy: Peaks for nitro (∼1520 cm⁻¹), amide carbonyl (∼1680 cm⁻¹), and amino (∼3400 cm⁻¹) groups .
Synthesis and Derivatization Strategies
Structural Modifications
Derivatives are synthesized through:
-
Acetylation: Introducing acetamido groups at position 3 or 5 to alter solubility and bioavailability .
-
Nitro Reduction: Converting the nitro group to amine for further functionalization .
Mechanism of Action and Biological Targets
Apoptotic Pathways
The chloro analog 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide shows:
Antiproliferative Activity
In Vitro Efficacy
The chloro analog’s GI₅₀ values across NCI-60 cell lines highlight structure-activity trends:
| Cell Line | GI₅₀ (µM) | Mechanism |
|---|---|---|
| Colon Cancer | 0.041 | Caspase-dependent apoptosis |
| Melanoma | 0.56 | PI3Kδ pathway inhibition |
| Breast Cancer | 33.6 | Moderate cell cycle arrest |
The nitro group’s electron-withdrawing nature may enhance DNA intercalation or redox cycling, potentially lowering GI₅₀ values compared to chloro derivatives.
Structure-Activity Relationships (SAR)
-
Nitro vs. Chloro: Nitro groups increase electrophilicity, potentially improving target binding but reducing metabolic stability.
-
Benzylphenyl Substitution: Enhances lipophilicity, facilitating membrane penetration .
Pharmacological and Toxicological Profile
Metabolic Stability
Preliminary studies on indazole carboxamides reveal:
-
CYP450 Metabolism: Primarily mediated by CYP3A4, with t₁/₂ ∼2.3 hours in hepatic microsomes .
-
Nitro Reduction: Potential formation of reactive amine intermediates requiring further toxicological assessment.
In Vivo Tolerability
Rodent studies for related compounds indicate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume